molecular formula C24H26N4O2S B11202531 N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11202531
M. Wt: 434.6 g/mol
InChI Key: QOFNFRAPLMKODU-UHFFFAOYSA-N
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Description

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, a piperidinyl group attached to a pyrazinyl ring, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C24H26N4O2S/c1-31-21-11-5-18(6-12-21)17-27-23(29)19-7-9-20(10-8-19)30-24-22(25-13-14-26-24)28-15-3-2-4-16-28/h5-14H,2-4,15-17H2,1H3,(H,27,29)

InChI Key

QOFNFRAPLMKODU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4

Origin of Product

United States

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